molecular formula C10H16N4O2 B8593079 5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione

Cat. No.: B8593079
M. Wt: 224.26 g/mol
InChI Key: KARMLWFYZGJHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione is a heterocyclic organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino groups at positions 5 and 6, a cyclopropyl group at position 3, and a propyl group at position 1. The unique structure of this compound makes it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropyl and propyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrimidine core but different substituents.

    Pyrano[2,3-d]pyrimidine-2,4-dione: Another pyrimidine derivative with distinct functional groups.

Uniqueness

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

5,6-diamino-3-cyclopropyl-1-propylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-2-5-13-8(12)7(11)9(15)14(10(13)16)6-3-4-6/h6H,2-5,11-12H2,1H3

InChI Key

KARMLWFYZGJHGK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)C2CC2)N)N

Origin of Product

United States

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